4-Amino-5-methylthiophene-2-carboxylic acid
Description
Systematic IUPAC Nomenclature and Substituent Position Analysis
The IUPAC name This compound follows the hierarchical rules for numbering substituents on heterocyclic aromatic systems. The parent structure is a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. Substituents are assigned positions based on the lowest possible locants, with priority given to the carboxylic acid functional group (-COOH) at position 2. The amino group (-NH2) occupies position 4, while the methyl group (-CH3) resides at position 5.
This numbering ensures unambiguous identification, as illustrated below:
- Thiophene backbone : Positions 2, 4, and 5 are occupied by the carboxylic acid, amino, and methyl groups, respectively.
- Functional group prioritization : Carboxylic acid receives the lowest possible locant (position 2), followed by the amino group (position 4) and methyl group (position 5).
Alternative naming conventions, such as 5-methyl-4-aminothiophene-2-carboxylic acid , are chemically valid but less common in academic literature.
CAS Registry Number and Alternative Chemical Designations
The compound is uniquely identified by its CAS Registry Number 748091-32-9 , which serves as a global identifier in chemical databases and regulatory documents. Additional designations include:
| Property | Value | Source |
|---|---|---|
| SMILES | O=C(C1=CC(N)=C(C)S1)O |
|
| Molecular Formula | C6H7NO2S | |
| Molecular Weight | 157.19 g/mol |
Synonyms such as 4-amino-5-methyl-2-thiophenecarboxylic acid and 5-methyl-4-aminothiophene-2-carboxylic acid are used interchangeably in synthetic chemistry literature.
Structural Formula and Constitutional Isomerism Considerations
The structural formula of this compound features a thiophene ring with three distinct substituents (Figure 1). Computational chemistry tools like RDKit confirm the planar geometry of the aromatic system, with bond angles consistent with sp2-hybridized carbon and sulfur atoms.
Constitutional isomerism arises from variations in substituent positions. For example:
- 4-Amino-3-methylthiophene-2-carboxylic acid (CAS 1367993-59-6) relocates the methyl group to position 3, altering physicochemical properties such as dipole moment and solubility.
- 5-Amino-4-methylthiophene-2-carboxylic acid (hypothetical) would prioritize the amino group at position 5, though this isomer is not reported in existing literature.
The table below contrasts key structural features with related isomers:
The spatial arrangement of substituents significantly impacts electronic properties. For instance, the methyl group at position 5 in this compound induces steric hindrance, reducing reactivity at the adjacent carbon compared to its positional isomers.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-4(7)2-5(10-3)6(8)9/h2H,7H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDMTEAXGOEBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625015 | |
| Record name | 4-Amino-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748091-32-9 | |
| Record name | 4-Amino-5-methylthiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of Thiophene Derivatives
One common approach involves the functionalization of thiophene derivatives through amination reactions. Starting with methyl 4-methylthiophene-2-carboxylic acid, bromination at specific positions on the thiophene ring is followed by azidation and reduction steps to introduce the amino group.
- Bromination: Controlled bromination using bromine or brominating agents targets specific positions (e.g., 4 and 5) on the thiophene ring.
- Azidation: The brominated intermediate undergoes substitution with sodium azide.
- Reduction: The azide group is reduced to an amino group using catalytic hydrogenation or other reducing agents.
Palladium-Catalyzed Functionalization
Palladium-catalyzed coupling reactions are employed for selective introduction of functional groups onto the thiophene ring. This method ensures high regioselectivity and yield optimization.
- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂
- Solvent: DMF or ethanol
- Temperature: 80–120 °C
Cyclization Reactions
Cyclization methods starting from cyanothioacetamides or related precursors can yield amino-thiophene derivatives. These reactions often involve Michael-type additions followed by intramolecular cyclization under mild conditions.
- Cyanothioacetamide reacts with α-bromochalcones.
- Cyclization occurs via nucleophilic substitution or addition mechanisms, yielding amino-functionalized thiophenes.
Optimized Reaction Conditions
Optimization of reaction conditions is critical to achieving high yields and purity for 4-amino-5-methylthiophene-2-carboxylic acid.
Temperature Control
Reactions such as bromination and cyclization are temperature-sensitive:
- Bromination: Typically conducted at 0–25 °C to avoid overreaction.
- Cyclization: Carried out at elevated temperatures (50–80 °C) for efficient ring closure.
Solvent Selection
Solvents such as ethanol, DMF, or acetonitrile are preferred based on their ability to dissolve reactants and facilitate reaction kinetics.
Catalysts
Palladium-based catalysts are widely used for coupling reactions, while bases like KOH are employed in cyclization processes.
Characterization Techniques
To confirm the structure and purity of the synthesized compound, analytical techniques are employed:
- NMR Spectroscopy :
- $$ ^1H $$ NMR: Identifies proton environments in the thiophene ring and amino group.
- $$ ^13C $$ NMR: Confirms carbon shifts induced by functional groups.
-
- Key peaks include $$ \text{NH}_2 $$ stretching (~3300 cm⁻¹) and carboxylic acid $$ \text{C=O} $$ stretching (~1700 cm⁻¹).
-
- Molecular ion peak validates the molecular weight (157 g/mol).
Data Table: Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination | Bromine, NaHCO₃ in chloroform | ~80 | Selective at positions 4,5 |
| Azidation | Sodium azide in ethanol | ~75 | Requires controlled addition |
| Reduction | H₂/Pd-C catalyst | ~85 | Hydrogenation under pressure |
| Cyclization | Cyanothioacetamide + α-bromochalcones | ~70 | Mild conditions, high purity |
Research Findings
Recent studies have demonstrated that optimizing reaction conditions such as solvent choice and catalyst loading can significantly improve yield and regioselectivity for this compound's synthesis. Additionally, novel approaches involving metal-free cyclizations have been explored to reduce environmental impact while maintaining efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Amides, alkylated derivatives, and sulfonamides.
Scientific Research Applications
4-Amino-5-methylthiophene-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The sulfur atom in the thiophene ring can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and functional differences between 4-amino-5-methylthiophene-2-carboxylic acid and analogous thiophene derivatives:
Physicochemical Properties
- Solubility : Methyl or ester-substituted analogs (e.g., ) exhibit higher organic solvent solubility than the carboxylic acid derivatives due to reduced polarity.
- Acidity : The carboxylic acid group in the target compound (pKa ~2-3) is more acidic than ester derivatives (pKa ~4-5), enabling distinct reactivity in aqueous conditions .
Research Findings and Challenges
- Synthetic Challenges : Steric hindrance from bulky substituents (e.g., isopropylsulfonyl in ) complicates purification, requiring advanced crystallization techniques.
- Contradictions: lists 4-Amino-5-methylthiophene-3-carboxylic acid (similarity score 0.82), which may reflect a positional isomer or database error. The 2-carboxylic acid variant is less common in literature .
Biological Activity
4-Amino-5-methylthiophene-2-carboxylic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, including findings from various studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a thiophene ring substituted with an amino group and a carboxylic acid group, contributing to its unique chemical properties and biological activities.
Anticancer Properties
Recent studies have indicated that this compound and its derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The IC50 values for these compounds were reported as follows:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 9.1 |
| This compound | PC-3 | 28.0 |
These results suggest that the compound may serve as a lead structure for the development of new anticancer agents .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that it exhibits inhibitory activity against various bacterial strains. The mechanism behind this activity includes the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological effects of this compound are attributed to its interaction with specific molecular targets. Research indicates that it may inhibit key enzymes involved in cellular proliferation and survival pathways, such as:
- EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) : Inhibition of this enzyme has been linked to reduced tumor growth in vitro.
The precise mechanisms remain under investigation, but initial findings suggest that hydrophobic interactions play a significant role in binding affinity to these targets .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 cells using the MTT assay. The results indicated a dose-dependent response, with significant cell death observed at concentrations above 10 µM. The study concluded that further optimization of the compound could enhance its efficacy against breast cancer .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The study reported that this compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-amino-5-methylthiophene-2-carboxylic acid, and how can intermediates be characterized?
- Answer : A common approach involves multi-step reactions starting with thiophene derivatives. For example, describes the synthesis of similar amino-thiophene carboxylic acids using condensation reactions between aminothiophenes and ketones or aldehydes in basic media. Key steps include refluxing with ethanol and piperidine, followed by crystallization . Characterization should include NMR (¹H/¹³C) to confirm regiochemistry, IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry for molecular ion verification .
Q. How should researchers handle and store this compound to ensure stability?
- Answer : Stability data for structurally related thiophene-2-carboxylic acids (CAS 527-72-0) indicate the compound is stable under normal laboratory conditions but incompatible with strong oxidizing agents, acids, or bases . Store in a cool, dry place (<25°C) under inert gas (N₂/Ar). Use non-reactive containers (glass or PTFE) to avoid decomposition into hazardous byproducts like sulfur oxides .
Q. What analytical methods are critical for purity assessment of this compound?
- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity checks. highlights the use of HPLC for quantifying impurities in ethyl ester derivatives of aminothiophenes . Complement with elemental analysis (C, H, N, S) to verify stoichiometry and TLC (Rf values) for reaction monitoring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?
- Answer : Yield discrepancies often arise from kinetic vs. thermodynamic control in heterocyclic ring formation. For instance, notes that refluxing 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with cyclohexanone in ethanol/piperidine favors cyclization but may produce side products at higher scales . Optimize by adjusting solvent polarity (e.g., DMF for solubility), temperature gradients, or catalytic additives (e.g., molecular sieves for water-sensitive steps). Use DoE (Design of Experiments) to identify critical parameters .
Q. What strategies mitigate regioselectivity challenges in functionalizing the thiophene ring?
- Answer : Substituent directing effects are key. The amino group at position 4 and methyl at position 5 influence electrophilic substitution patterns. demonstrates that bromination of 2-thiophenecarboxylic acid occurs selectively at position 4 due to electron-withdrawing effects of the carboxylic acid group . For further functionalization (e.g., amidation), employ protecting groups (Boc for -NH₂) to prevent side reactions .
Q. How can computational modeling guide the design of derivatives for biological activity studies?
- Answer : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking simulations to assess binding affinity to target proteins. provides XlogP values for ethyl ester derivatives, which correlate with membrane permeability . Pair with QSAR (Quantitative Structure-Activity Relationship) models to optimize substituents for target engagement (e.g., enzyme inhibition) .
Q. What are the implications of conflicting toxicity data for this compound in preclinical studies?
- Answer : Discrepancies may stem from impurity profiles or assay conditions. notes that thiophene-2-carboxylic acid derivatives decompose into sulfur oxides under harsh conditions, which could skew toxicity results . Validate purity via LC-MS and repeat assays under controlled oxygen levels. Cross-reference with in vitro cytotoxicity databases (e.g., PubChem BioAssay) to contextualize findings .
Methodological Notes
- Synthesis Optimization : Prioritize reaction monitoring via in-situ FTIR or Raman spectroscopy to detect intermediates .
- Data Reproducibility : Archive raw spectral data (NMR FIDs, HPLC chromatograms) using platforms like Zenodo or institutional repositories.
- Safety Compliance : Follow GHS guidelines for handling hazardous reagents (e.g., piperidine) and ensure fume hood use during reflux steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
